molecular formula C17H20N2O3 B4525150 2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4525150
M. Wt: 300.35 g/mol
InChI Key: WWJQYBGVGZGZSS-UHFFFAOYSA-N
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Description

2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a 3,3-dimethyl-2-oxobutyl group and a 4-methoxyphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves a multi-step process

    Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester. For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield the pyridazinone core.

    Introduction of Substituents: The 3,3-dimethyl-2-oxobutyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as 3,3-dimethyl-2-butanone. The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridazinones with different functional groups.

Scientific Research Applications

2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    2-(3,3-dimethyl-2-oxobutyl)-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group, which may result in different chemical and biological properties.

    2-(3,3-dimethyl-2-oxobutyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: Contains a chlorine substituent instead of a methoxy group, which can affect its reactivity and biological activity.

    2-(3,3-dimethyl-2-oxobutyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)15(20)11-19-16(21)10-9-14(18-19)12-5-7-13(22-4)8-6-12/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJQYBGVGZGZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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